N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride
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Overview
Description
N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride is a complex organic compound with a molecular formula of C12H17N3O4S2 and a molecular weight of 331.415 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-thiomorpholinylamine with 4-acetylphenyl isocyanate under controlled conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1-Oxido-4-thiomorpholinyl)aminocarbonyl)aminosulfonylphenyl)acetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-(4-(1-Oxo-2-(4-thiomorpholinyl)propyl)phenyl)acetamide monohydrochloride is unique due to its specific structural features, including the thiomorpholine ring and the acetamide group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
97111-13-2 |
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Molecular Formula |
C15H21ClN2O2S |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
N-[4-(2-thiomorpholin-4-ylpropanoyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H20N2O2S.ClH/c1-11(17-7-9-20-10-8-17)15(19)13-3-5-14(6-4-13)16-12(2)18;/h3-6,11H,7-10H2,1-2H3,(H,16,18);1H |
InChI Key |
GRMQBSHEZDDAEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C)N2CCSCC2.Cl |
Origin of Product |
United States |
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